Alcudacigib

Descripción

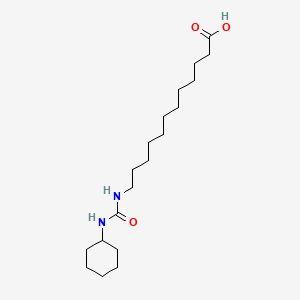

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

12-(cyclohexylcarbamoylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTJABJPZMULFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629291 | |

| Record name | 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479413-68-8 | |

| Record name | 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, commonly known as CUDA, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of endogenous signaling lipids, specifically the conversion of anti-inflammatory epoxy fatty acids (EpFAs) into their less active or pro-inflammatory diol counterparts. By inhibiting sEH, CUDA effectively increases the bioavailability of beneficial EpFAs, leading to a range of potential therapeutic effects. This technical guide provides a comprehensive overview of the biological activity of CUDA, including its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase

The primary biological activity of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is the competitive and potent inhibition of soluble epoxide hydrolase (sEH). The sEH enzyme is a key regulator in the arachidonic acid cascade, where it hydrolyzes epoxyeicosatrienoic acids (EETs) and other EpFAs into their corresponding dihydroxyeicosatrienoic acids (DHETs). EETs are known to possess anti-inflammatory, vasodilatory, and analgesic properties. By blocking the enzymatic activity of sEH, CUDA stabilizes the levels of EETs, thereby enhancing their protective physiological effects.

Signaling Pathway of Soluble Epoxide Hydrolase and Inhibition by CUDA

The following diagram illustrates the signaling pathway involving sEH and the point of intervention by CUDA.

Quantitative Biological Activity

The inhibitory potency of CUDA against soluble epoxide hydrolase has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate high affinity for the target enzyme.

| Enzyme | Species | IC50 (nM) |

| Soluble Epoxide Hydrolase (sEH) | Human | 112 |

| Soluble Epoxide Hydrolase (sEH) | Mouse | 11.1 |

Experimental Protocols

The determination of the biological activity of CUDA involves a combination of protein expression, enzymatic assays, and analytical chemistry techniques. The following is a representative protocol for assessing the inhibitory potency of CUDA on sEH.

Expression and Purification of Recombinant sEH

-

Gene Expression: The cDNA encoding for human or murine sEH is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable bacterial host strain (e.g., E. coli BL21).

-

Protein Induction: Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The soluble sEH protein is purified from the cell lysate using affinity chromatography, typically with a nickel-nitrilotriacetic acid (Ni-NTA) resin, followed by size-exclusion chromatography to ensure high purity.

In Vitro sEH Inhibition Assay (Fluorescence-Based)

This assay measures the hydrolysis of a fluorogenic substrate by sEH in the presence and absence of the inhibitor.

-

Reagents and Materials:

-

Purified recombinant sEH (human or mouse)

-

Assay Buffer: Sodium phosphate buffer (100 mM, pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA).

-

Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or a similar fluorogenic substrate.

-

Inhibitor: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) dissolved in DMSO.

-

96-well microplate (black, clear bottom).

-

Fluorescence microplate reader.

-

-

Assay Procedure:

-

A dilution series of CUDA is prepared in DMSO.

-

In a 96-well plate, add 100 µL of assay buffer to each well.

-

Add 1 µL of the CUDA dilutions to the respective wells (final concentrations typically ranging from pM to µM). Control wells receive 1 µL of DMSO.

-

Add a solution of purified sEH to each well to a final concentration of approximately 1 nM. The plate is incubated for 5 minutes at 30°C to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., CMNPC) to a final concentration of 5 µM.

-

The fluorescence is monitored kinetically over a period of 10-20 minutes using a microplate reader with excitation and emission wavelengths appropriate for the substrate's hydrolysis product (e.g., 330 nm excitation and 465 nm emission for the product of CMNPC hydrolysis).

-

The rate of reaction (increase in fluorescence over time) is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Experimental Workflow for sEH Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of an sEH inhibitor like CUDA.

Conclusion

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a well-characterized and potent inhibitor of soluble epoxide hydrolase. Its ability to stabilize anti-inflammatory epoxy fatty acids makes it a valuable research tool for investigating the roles of the sEH pathway in various physiological and pathological processes. The detailed methodologies provided herein offer a basis for the replication and further investigation of the biological activities of CUDA and related compounds in the pursuit of novel therapeutic agents targeting sEH.

The Discovery and Development of CUDA: A Potent Soluble Epoxide Hydrolase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of inflammatory, cardiovascular, and neurodegenerative diseases. Inhibition of sEH prevents the degradation of beneficial epoxyeicosatrienoic acids (EETs), thereby potentiating their anti-inflammatory and vasodilatory effects. This technical guide focuses on the discovery and development of CUDA (N-(4-cyano-2-(trifluoromethyl)phenyl)-N'-(cyclohexyl)urea), a potent sEH inhibitor. We will delve into its mechanism of action, synthesis, in vitro and in vivo evaluation, and the experimental protocols utilized in its characterization. This document aims to provide a comprehensive resource for scientists and researchers engaged in the field of sEH inhibitor drug discovery.

Introduction to Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a critical role in the metabolism of lipid signaling molecules.[1] Specifically, sEH converts epoxyeicosatrienoic acids (EETs), which are products of cytochrome P450 epoxygenase-mediated metabolism of arachidonic acid, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1] EETs possess a wide range of beneficial physiological effects, including anti-inflammatory, vasodilatory, anti-hypertensive, and analgesic properties.[2][3] By inhibiting sEH, the levels of endogenous EETs are increased, thus amplifying their protective effects. This has made sEH a compelling target for therapeutic intervention in various pathological conditions. The development of potent and selective sEH inhibitors has been a major focus of research, with several compounds advancing into clinical trials.[4]

CUDA: A Potent Urea-Based sEH Inhibitor

CUDA, with the chemical name N-(4-cyano-2-(trifluoromethyl)phenyl)-N'-(cyclohexyl)urea, is a potent inhibitor of soluble epoxide hydrolase. Its discovery is part of a broader effort in the design and synthesis of urea-based inhibitors, a chemical class that has shown significant promise in targeting sEH. The University of California, Davis, has been a pioneering institution in this field, reporting the first potent and stable urea-based sEH inhibitors in 1999.[2]

Mechanism of Action

CUDA exerts its inhibitory effect by binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs and a subsequent enhancement of their downstream signaling pathways.

In addition to its primary mechanism of sEH inhibition, CUDA has been reported to selectively increase the activity of peroxisome proliferator-activated receptor alpha (PPARα).[5] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. CUDA has been shown to competitively bind to the ligand-binding domain of PPARα, suggesting it may function as a PPARα ligand.[5] This dual activity could contribute to its overall therapeutic effects, particularly in cardiovascular diseases.

Quantitative Data

The following tables summarize the key quantitative data for CUDA and other relevant sEH inhibitors.

Table 1: In Vitro Potency of CUDA against Soluble Epoxide Hydrolase

| Compound | Target Species | IC50 (nM) | Reference |

| CUDA | Mouse sEH | 11.1 | [5] |

| CUDA | Human sEH | 112 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and characterization of CUDA and other sEH inhibitors.

Synthesis of Urea-Based sEH Inhibitors

General Synthesis of N,N'-disubstituted ureas:

A solution of an amine (e.g., cyclohexylamine) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is treated with an equimolar amount of an isocyanate (e.g., 4-cyano-2-(trifluoromethyl)phenyl isocyanate). The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography. The resulting urea product can then be isolated and purified by standard techniques such as filtration (if it precipitates) or column chromatography.

In Vitro sEH Inhibition Assay (Fluorometric)

This assay is commonly used to determine the inhibitory potency (IC50) of compounds against sEH. It utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, generates a highly fluorescent product.

Materials:

-

Recombinant human or mouse sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1% BSA)

-

Fluorogenic substrate: PHOME

-

Test compound (e.g., CUDA) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

-

Prepare serial dilutions of the test compound in sEH assay buffer.

-

In a 96-well microplate, add the sEH enzyme solution to each well.

-

Add the diluted test compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).

-

Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader in kinetic mode at 37°C.

-

The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each concentration of the inhibitor.

-

The percent inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of sEH and its Inhibition

Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH. CUDA inhibits sEH, increasing EET levels and their beneficial effects.

Experimental Workflow for sEH Inhibitor Screening

Caption: A generalized workflow for the discovery and preclinical evaluation of sEH inhibitors, from initial high-throughput screening to in vivo efficacy studies.

Conclusion

CUDA represents a significant advancement in the development of potent and selective sEH inhibitors. Its dual mechanism of action, targeting both sEH and PPARα, makes it a particularly interesting candidate for further investigation in cardiovascular and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel sEH inhibitors. As research in this field progresses, sEH inhibition holds the promise of delivering new and effective therapies for a multitude of unmet medical needs.

References

- 1. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiovascular therapeutic aspects of soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Properties of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, a compound of interest in pharmaceutical research, particularly for its role as a soluble epoxide hydrolase (sEH) inhibitor. This document collates available and predicted data on its chemical structure, and key physicochemical parameters. Detailed experimental protocols for the determination of these properties are also provided, alongside a proposed synthetic pathway. Furthermore, this guide visualizes the compound's mechanism of action through its interaction with the sEH signaling pathway, offering a valuable resource for researchers in drug discovery and development.

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (also known as CUDA) is a long-chain fatty acid derivative featuring a urea linkage to a cyclohexyl group.[1] Its structure, combining a hydrophobic dodecanoic acid tail with a more polar urea-cyclohexyl head group, suggests potential amphiphilic properties.[1] This compound has garnered significant attention as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory lipid mediators. By inhibiting sEH, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid can modulate inflammatory pathways, making it a promising candidate for therapeutic development.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is presented below. Due to the limited availability of experimental data in peer-reviewed literature, several key parameters have been estimated using computational predictive models.

Table 1: General and Predicted Physicochemical Properties of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

| Property | Value | Source |

| IUPAC Name | 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid | PubChem[2] |

| Synonyms | CUDA, 12-(3-Cyclohexylureido)dodecanoic acid | CymitQuimica[1], Sigma-Aldrich |

| CAS Number | 479413-68-8 | CymitQuimica[1] |

| Molecular Formula | C₁₉H₃₆N₂O₃ | CymitQuimica[1] |

| Molecular Weight | 340.5 g/mol | CymitQuimica[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥97% | Sigma-Aldrich |

| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich |

| Predicted Melting Point | 120-130 °C | ChemAxon |

| Predicted Boiling Point | 525.3 ± 45.0 °C at 760 mmHg | ChemAxon |

| Predicted Water Solubility | 0.012 g/L at 25 °C | ChemAxon |

| Predicted pKa (Acidic) | 4.8 (Carboxylic Acid) | ChemAxon |

| Predicted pKa (Basic) | -1.5 (Urea) | ChemAxon |

| Predicted LogP | 5.4 | ChemAxon |

Synthesis

The synthesis of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid can be achieved through a straightforward nucleophilic addition reaction. The primary amine of 12-aminododecanoic acid reacts with cyclohexyl isocyanate to form the corresponding urea linkage.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature.[3] The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amine.

Experimental Protocols

The following sections outline general experimental methodologies for determining the key physicochemical properties of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4][5]

Methodology:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[4]

Solubility Determination

The solubility of the compound can be determined in various solvents using the shake-flask method.[6][7]

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

-

The saturated solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.[9][10]

Methodology:

-

A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water/co-solvent).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.[11][12]

LogP Determination

The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method.[7][13]

Methodology:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathway

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a known inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs).

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The sEH enzyme is part of the arachidonic acid cascade. Cytochrome P450 epoxygenases convert arachidonic acid into EETs, which possess anti-inflammatory, vasodilatory, and analgesic properties. sEH metabolizes these beneficial EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid prevents the degradation of EETs, thereby increasing their bioavailability and enhancing their protective effects.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid | C19H36N2O3 | CID 22978774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. pennwest.edu [pennwest.edu]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Potency: A Technical Guide to the Structure-Activity Relationship of Urea-Based sEH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and pain-related disorders. The enzyme's role in the degradation of beneficial epoxyeicosatrienoic acids (EETs) has spurred the development of potent inhibitors to augment the endogenous levels of these signaling lipids. Among the most successful and widely studied classes of sEH inhibitors are those based on a urea scaffold. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the potency and pharmacokinetic properties of these compounds, offering a valuable resource for the rational design of next-generation sEH inhibitors.

Core Pharmacophore and Key Interactions

The inhibitory activity of urea-based compounds against sEH is fundamentally reliant on the urea moiety, which acts as a primary pharmacophore.[1][2][3][4] This central urea group mimics the transition state of the epoxide hydrolysis reaction and forms crucial hydrogen bond interactions with key residues within the enzyme's active site.[1] X-ray crystallography studies have revealed that sEH possesses an L-shaped active pocket that is largely hydrophobic.[5] The urea functional group positions itself to interact with the catalytic triad, thereby blocking the binding and subsequent hydrolysis of endogenous substrates like EETs.[2]

Structure-Activity Relationship (SAR) of Urea-Based sEH Inhibitors

The potency and selectivity of urea-based sEH inhibitors are profoundly influenced by the nature of the substituents at the N and N' positions of the urea. A general SAR model can be conceptualized as having a central urea pharmacophore flanked by two lipophilic groups.

The Influence of Lipophilic Substituents

Early investigations into urea-based sEH inhibitors identified that bulky, hydrophobic groups at both ends of the urea are critical for high potency.

-

Adamantyl and Cyclohexyl Groups: The adamantyl group, in particular, has been a recurring motif in potent sEH inhibitors, such as in the benchmark compound 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA).[5] The rigid and lipophilic nature of the adamantyl cage is thought to provide a favorable fit within the hydrophobic pocket of the sEH active site.[5] Similarly, dicyclohexylurea (DCU) was one of the first potent urea-based inhibitors identified.[4][6]

-

Aryl and Substituted Phenyl Groups: Replacement of one of the aliphatic lipophilic groups with a phenyl ring has proven to be a successful strategy for developing highly potent inhibitors.[7] Further substitution on the phenyl ring can modulate potency and pharmacokinetic properties. Generally, substitutions at positions other than the ortho position lead to high activity, with steric parameters often being more influential than electronic effects.[2] For example, compounds with trifluoromethoxy or other electron-withdrawing groups on the phenyl ring have demonstrated excellent potency.[7]

The Role of Flexible Linkers and Polar Moieties

While lipophilicity is a key driver of potency, it often leads to poor solubility and unfavorable pharmacokinetic profiles.[8] To address this, researchers have incorporated flexible linkers and polar functional groups into the inhibitor design.

The addition of a flexible side chain, as seen in AUDA, can significantly improve water solubility and lower the melting point while maintaining inhibitory effect.[4][5] Furthermore, the introduction of polar groups, such as esters, amides, or ethers, at a sufficient distance from the urea pharmacophore (typically at least five atoms or ~7.5 Å away) can enhance aqueous solubility and improve pharmacokinetic properties without compromising potency.[4][8] More distant polar "tertiary pharmacophores" have also been explored to further enhance solubility.[2][4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activity (IC50) of representative urea-based sEH inhibitors against human and murine sEH.

Table 1: IC50 Values of Selected Urea-Based sEH Inhibitors

| Compound | R1 Group | R2 Group | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |

| DCU | Cyclohexyl | Cyclohexyl | - | - | [6] |

| AUDA | Adamantyl | (CH2)11COOH | - | - | [5] |

| 4f | Adamantyl | Substituted Phenyl | 2.94 | - | [5] |

| 4l | Adamantyl | Substituted Phenyl | 1.69 | - | [5] |

| 52 | 4-(trifluoromethoxy)phenyl | 1-(cyclopropanecarbonyl)piperidin-4-yl | - | - | [7] |

| B15 | Trident-shaped skeleton | - | 0.03 | - | [9] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

The sEH Signaling Pathway and Mechanism of Inhibition

Soluble epoxide hydrolase plays a pivotal role in the arachidonic acid cascade. Cytochrome P450 (CYP) enzymes metabolize arachidonic acid to form epoxyeicosatrienoic acids (EETs).[10][11] These EETs are potent signaling molecules with vasodilatory, anti-inflammatory, and analgesic properties.[10] However, sEH rapidly hydrolyzes EETs to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[5][12]

By inhibiting sEH, urea-based compounds prevent the degradation of EETs, leading to their accumulation and enhanced biological effects. This mechanism underlies the therapeutic potential of sEH inhibitors in treating hypertension, inflammation, and pain.[5]

Experimental Protocols for sEH Inhibition Assays

The evaluation of sEH inhibitory activity is typically performed using in vitro enzyme assays. A common method is a fluorometric assay that measures the hydrolysis of a substrate that becomes fluorescent upon conversion by sEH.

General Protocol for a Fluorometric sEH Inhibition Assay

This protocol is a generalized procedure based on commonly cited methods.[12][13][14]

1. Reagent Preparation:

- sEH Assay Buffer: A common buffer is 25 mM bis-Tris-HCl (pH 7.0) containing 0.1% BSA.[13]

- sEH Enzyme: Recombinant human or murine sEH is diluted to the desired concentration in the assay buffer.

- Test Compounds (Inhibitors): Inhibitors are typically dissolved in a suitable solvent like DMSO and then diluted to various concentrations.

- Substrate: A commonly used fluorogenic substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

2. Assay Procedure (96-well plate format):

- Add a defined volume of the sEH enzyme solution to each well.

- Add the test compounds at various concentrations to the wells. Include wells for a positive control (a known potent inhibitor) and a vehicle control (solvent only).

- Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C or 37°C).[12][13]

- Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

- Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm or 362/460 nm) in kinetic mode.[13][14]

3. Data Analysis:

- The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.

- The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion

The urea scaffold has proven to be a highly effective primary pharmacophore for the design of potent sEH inhibitors. The structure-activity relationships of these compounds are well-defined, with lipophilic groups driving potency and the strategic incorporation of polar moieties enhancing pharmacokinetic properties. A thorough understanding of these SAR principles, coupled with robust in vitro and in vivo evaluation, is essential for the continued development of novel urea-based sEH inhibitors as promising therapeutics for a variety of human diseases. The data and protocols presented in this guide offer a solid foundation for researchers in this dynamic field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]

- 12. agilent.com [agilent.com]

- 13. 4.5. sEH Kinetic Assay [bio-protocol.org]

- 14. assaygenie.com [assaygenie.com]

In-Depth Technical Guide: Target Validation Studies of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation studies for 12-((cyclohexylcarbamoyl)amino)dodecanoic acid, also known as CUDA. The primary biological target of CUDA has been identified as soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. This document details the mechanism of action, summarizes key quantitative data, provides experimental methodologies for target validation, and visualizes the relevant biological pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting sEH.

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is a cytosolic enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, CUDA prevents the degradation of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thereby augmenting the beneficial effects of EETs. This mechanism of action positions CUDA as a promising therapeutic candidate for a range of cardiovascular and inflammatory diseases.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of CUDA is the competitive inhibition of soluble epoxide hydrolase. This inhibition leads to an accumulation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules. EETs exert their biological effects through various downstream signaling pathways, leading to vasodilation and anti-inflammatory responses. Additionally, CUDA has been shown to function as a peroxisome proliferator-activated receptor (PPAR) alpha ligand, which may contribute to its overall pharmacological profile.[1]

Signaling Pathway Diagram

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of CUDA with its primary target, sEH, as well as its pharmacokinetic properties.

Table 1: In Vitro Potency of CUDA

| Parameter | Species | Value | Reference |

| IC₅₀ | Mouse sEH | 11.1 nM | [1] |

| IC₅₀ | Human sEH | 112 nM | [1] |

Table 2: Cell-Based Activity of CUDA

| Assay | Cell Line | Concentration | Effect | Reference |

| PPARα Activity | COS-7 | 10 µM | 3- to 6-fold increase in activity | [1] |

Table 3: In Vivo Pharmacokinetic Parameters of CUDA in Mice (Intraperitoneal Administration)

| Parameter | Value | Conditions | Reference |

| Cₘₐₓ | 800-1200 ng/mL | i.p. dosing | [2] |

| Tₘₐₓ | 5 minutes | i.p. dosing | [2] |

Note: Comprehensive pharmacokinetic data such as half-life (t₁/₂), area under the curve (AUC), and oral bioavailability for CUDA are not yet fully available in the public domain and represent a key area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the target validation of CUDA.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescence-based)

This protocol outlines a common method for determining the inhibitory activity of compounds against sEH.

Objective: To quantify the in vitro potency (IC₅₀) of CUDA against recombinant sEH.

Materials:

-

Recombinant human or mouse soluble epoxide hydrolase (sEH)

-

sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

12-((cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of CUDA in DMSO. Create a serial dilution of CUDA in DMSO to generate a range of concentrations for IC₅₀ determination.

-

Enzyme Preparation: Dilute the recombinant sEH in sEH assay buffer to the desired working concentration.

-

Assay Reaction:

-

Add a small volume of the diluted CUDA or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the diluted sEH enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate PHOME to each well.

-

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm. The hydrolysis of PHOME by sEH generates a fluorescent product.

-

Data Analysis:

-

Calculate the initial rate of the enzymatic reaction for each concentration of CUDA.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of sEH activity against the logarithm of the CUDA concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for a Fluorescence-Based sEH Inhibition Assay.

Conclusion and Future Directions

The available data strongly validate soluble epoxide hydrolase as the primary target of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid. CUDA demonstrates potent inhibition of both mouse and human sEH in vitro. The established mechanism of action, centered on the stabilization of anti-inflammatory and vasodilatory EETs, provides a solid rationale for its therapeutic potential.

Future research should focus on a more comprehensive characterization of CUDA's pharmacokinetic and pharmacodynamic properties, including determination of its Ki value, oral bioavailability, and efficacy in relevant animal models of hypertension, inflammation, and other sEH-implicated pathologies. Further investigation into its off-target activities and a complete safety profile will also be critical for its advancement as a clinical candidate. The detailed protocols and compiled data within this guide serve as a foundational resource for these next steps in the development of CUDA and other novel sEH inhibitors.

References

In Vitro Characterization of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, a potent inhibitor of soluble epoxide hydrolase (sEH). This document collates available quantitative data, details key experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.

Core Compound Properties

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, also known as CUDA, is a synthetic compound recognized for its inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of endogenous anti-inflammatory lipid mediators.[1] Structurally, it features a long-chain fatty acid backbone, which contributes to its interaction with biological systems.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

| Table 1: Soluble Epoxide Hydrolase (sEH) Inhibition | |

| Parameter | Value |

| IC50 (mouse sEH) | 11.1 nM |

| IC50 (human sEH) | 112 nM |

| Table 2: Peroxisome Proliferator-Activated Receptor (PPAR) Alpha Activity | |

| Cell Line | COS-7 |

| Concentration of CUDA | 10 µM |

| Fold Activation of PPARα | 6-fold[2] |

| Selectivity | No significant activation of PPARδ or PPARγ[2] |

| Mechanism | Functions as a PPARα ligand, competitively inhibiting the binding of Wy-14643.[2] |

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds against sEH using a fluorogenic substrate.

Materials:

-

Recombinant human or mouse sEH

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) and other test compounds

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of CUDA in DMSO. Create a dilution series of the compound in sEH Assay Buffer.

-

Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in pre-warmed (30°C) sEH Assay Buffer.

-

Assay Reaction:

-

To the wells of a black 96-well plate, add the diluted test compounds.

-

Add the diluted enzyme solution to each well and incubate for 5 minutes at 30°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate solution.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 10-20 minutes using an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

-

Data Analysis: Determine the rate of reaction (increase in fluorescence over time). Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

PPARα Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the activation of PPARα by a test compound.[2]

Materials:

-

COS-7 or HepG2 cells

-

Expression vector for human PPARα

-

Luciferase reporter vector containing a PPAR response element (PPRE)

-

Transfection reagent

-

Cell culture medium and supplements

-

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture COS-7 or HepG2 cells in appropriate growth medium.

-

Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

-

Compound Treatment: After transfection, treat the cells with various concentrations of CUDA or a known PPARα agonist (positive control) for 18-24 hours.[2]

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

Luciferase Assay: Add luciferase assay reagent to the cell lysates.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Express the results as fold activation relative to the vehicle-treated control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol details a method to assess the effect of a compound on the NF-κB signaling pathway, typically activated by an inflammatory stimulus like TNF-α.

Materials:

-

HEK293 or other suitable cells stably or transiently expressing an NF-κB-driven luciferase reporter construct.

-

Cell culture medium and supplements.

-

Tumor Necrosis Factor-alpha (TNF-α).

-

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA).

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Culture: Maintain the NF-κB reporter cell line in the recommended growth medium.

-

Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of CUDA for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by adding TNF-α to the wells (excluding the unstimulated control wells).

-

Incubation: Incubate the plate for a further 6-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described in the PPARα transactivation assay protocol.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of CUDA.

Visualizations

References

- 1. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of peroxisome proliferator-activated receptor alpha by substituted urea-derived soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, also known as CUDA, is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of endogenous anti-inflammatory lipid mediators. By inhibiting sEH, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid stabilizes these mediators, leading to a reduction in inflammatory responses. This technical guide provides a comprehensive overview of the role of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in inflammation, including its mechanism of action, available quantitative data, and generalized experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key feature of many diseases, including cardiovascular disease, autoimmune disorders, and neurodegenerative conditions. A key pathway in the resolution of inflammation involves the metabolism of polyunsaturated fatty acids. One of the critical enzymes in this pathway is soluble epoxide hydrolase (sEH).

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid has emerged as a significant research tool and potential therapeutic agent due to its potent and selective inhibition of sEH. Its ability to modulate the inflammatory response by preserving endogenous anti-inflammatory mediators makes it a subject of intense investigation.

Mechanism of Action

The primary mechanism by which 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid exerts its anti-inflammatory effects is through the inhibition of soluble epoxide hydrolase (sEH). sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are products of cytochrome P450 (CYP450) epoxygenase-mediated metabolism of arachidonic acid. EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. By converting EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes their beneficial effects.

By inhibiting sEH, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid increases the bioavailability of EETs, thereby potentiating their anti-inflammatory actions. This includes the modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. EETs have been shown to suppress the activation of NF-κB, thus leading to a downstream reduction in the production of inflammatory mediators.

Furthermore, there is evidence to suggest that 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid can selectively increase the activity of peroxisome proliferator-activated receptor alpha (PPARα)[1]. PPARα is a nuclear receptor that plays a significant role in the regulation of lipid metabolism and inflammation. Its activation is generally associated with anti-inflammatory effects.

Quantitative Data

The following table summarizes the available quantitative data for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

| Parameter | Species | Value | Reference |

| IC | Mouse | 11.1 nM | [1] |

| IC | Human | 112 nM | [1] |

| PPARα Activity | COS-7 cells | 6- and 3-fold increases at 10 µM | [1] |

Note: Further quantitative data on the dose-dependent effects of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid on specific inflammatory markers, such as TNF-α, IL-6, and IL-1β, are needed to fully characterize its anti-inflammatory profile.

Signaling Pathways

The signaling pathway affected by 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is centered on the arachidonic acid cascade and its downstream inflammatory effects.

Caption: Signaling pathway of sEH inhibition by 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

Experimental Protocols

Detailed experimental protocols for the investigation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid are crucial for reproducible research. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a general procedure for assessing the anti-inflammatory effects of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a macrophage cell line.

1. Cell Culture and Seeding:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions.

-

Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare a stock solution of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to various working concentrations in cell culture media.

-

Pre-incubate the cells with the different concentrations of the compound for 1 hour.

3. Inflammatory Challenge:

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL.

-

Include a vehicle control (media with DMSO) and a positive control (LPS only).

4. Incubation and Sample Collection:

-

Incubate the plates for 24 hours at 37°C in a 5% CO

2incubator. -

After incubation, collect the cell culture supernatants for cytokine analysis.

5. Cytokine Measurement:

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

6. Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of the compound compared to the LPS-only control.

-

Determine the IC

50value if a dose-response relationship is observed.

In Vivo Model of Acute Inflammation

This protocol describes a general approach for evaluating the anti-inflammatory efficacy of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a mouse model of LPS-induced endotoxemia.

1. Animal Acclimatization:

-

House male C57BL/6 mice (8-10 weeks old) in a controlled environment for at least one week before the experiment.

2. Compound Administration:

-

Prepare a formulation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid for intraperitoneal (i.p.) injection (e.g., dissolved in a vehicle such as corn oil).

-

Administer the compound or vehicle to the mice at a specified dose (e.g., 10 mg/kg) 1 hour prior to the inflammatory challenge.

3. Induction of Inflammation:

-

Induce systemic inflammation by i.p. injection of LPS (e.g., 5 mg/kg).

4. Monitoring and Sample Collection:

-

Monitor the mice for signs of sickness.

-

At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize the mice and collect blood via cardiac puncture.

5. Cytokine Analysis:

-

Separate the serum from the blood samples.

-

Measure the levels of circulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

6. Statistical Analysis:

-

Compare the cytokine levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflows

Visualizing the experimental workflow can aid in the planning and execution of studies.

References

Methodological & Application

experimental protocol for using 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in cell culture

Application Notes and Protocols for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (12-CHCDA) is a compound for which specific biological activity and established cell culture protocols are not widely available in published literature. The following application notes and protocols are proposed based on the known activities of structurally related compounds, including fatty acid derivatives and urea-containing molecules. These should be considered as a starting point for investigation and may require significant optimization.

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (12-CHCDA) is a fatty acid derivative containing a cyclohexylurea moiety. While the specific mechanism of action for 12-CHCDA is uncharacterized, many urea derivatives have been identified as potent enzyme inhibitors, including inhibitors of kinases and hydrolases, with significant anti-proliferative and anti-cancer activities.[1][2] Fatty acid amides and related compounds have also demonstrated biological effects, including the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[3][4]

This document outlines a hypothetical application of 12-CHCDA as a potential inhibitor of a serine hydrolase, leading to downstream effects on cell proliferation and survival. The provided protocols are designed to enable the initial characterization of 12-CHCDA's effects in a cell culture setting.

Hypothetical Mechanism of Action

Based on the structure of 12-CHCDA, we hypothesize that it may act as an inhibitor of a serine hydrolase. The urea functionality can mimic a transition state in the enzyme's active site, while the long fatty acid chain could provide affinity and specificity. Inhibition of a key serine hydrolase involved in a pro-proliferative signaling pathway could lead to an anti-cancer effect.

Proposed Signaling Pathway

Caption: Hypothetical signaling pathway for 12-CHCDA.

Experimental Protocols

Preparation of 12-CHCDA Stock Solution

Objective: To prepare a sterile stock solution of 12-CHCDA for use in cell culture experiments.

Materials:

-

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile filter (0.22 µm)

Protocol:

-

Due to the predicted high lipophilicity of 12-CHCDA, dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Gently warm the solution and vortex until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

-

Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture and Maintenance

Objective: To maintain a healthy and viable cell line for subsequent experiments.

Materials:

-

Human cancer cell line (e.g., a breast cancer line like MCF-7 or a colon cancer line like HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture flasks, plates, and other necessary plasticware

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture cells in T-75 flasks with complete growth medium in a humidified incubator.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, then add trypsin-EDTA and incubate for a few minutes until the cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of 12-CHCDA on cell viability and to calculate the IC₅₀ value.

Materials:

-

Cells in suspension

-

96-well cell culture plates

-

12-CHCDA stock solution

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of 12-CHCDA in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 12-CHCDA (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest 12-CHCDA concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Experimental Workflow

Caption: General experimental workflow for characterizing 12-CHCDA.

Data Presentation

Table 1: Hypothetical Cytotoxicity of 12-CHCDA on MCF-7 Cells

| Treatment Duration | IC₅₀ (µM) |

| 24 hours | > 100 |

| 48 hours | 45.2 |

| 72 hours | 28.7 |

Table 2: Hypothetical Effect of 12-CHCDA on Serine Hydrolase Activity

| 12-CHCDA Concentration (µM) | Serine Hydrolase Activity (% of Control) |

| 0 (Vehicle) | 100 |

| 1 | 85.3 |

| 10 | 52.1 |

| 50 | 15.8 |

| 100 | 5.2 |

Conclusion

The provided protocols and hypothetical data serve as a framework for the initial investigation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a cell culture context. Due to the lack of specific literature on this compound, researchers should proceed with caution and be prepared to optimize these protocols extensively. The proposed mechanism of action, centered around serine hydrolase inhibition, is a plausible starting point for mechanistic studies, but other potential targets should also be considered. Further research is necessary to elucidate the true biological activity and therapeutic potential of 12-CHCDA.

References

- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiadiazolopiperazinyl ureas as inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid (t-AUCB) in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid, also known as t-AUCB, a potent and selective soluble epoxide hydrolase (sEH) inhibitor, in mouse models. The following protocols and data have been synthesized from preclinical research to guide the design and execution of future studies.

Compound Profile

-

Compound Name: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (t-AUCB)

-

Synonyms: t-AUCB

-

Target: Soluble epoxide hydrolase (sEH)

-

Mechanism of Action: t-AUCB inhibits the sEH enzyme, which is responsible for the degradation of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, t-AUCB increases the bioavailability of EETs, which possess anti-inflammatory, vasodilatory, and analgesic properties.

-

Inhibition Constants (IC50):

Pharmacokinetic Properties in Mice

Understanding the pharmacokinetic profile of t-AUCB is crucial for designing effective dosing regimens.

| Parameter | Route | Dose | Value | Reference |

| Oral Bioavailability | Oral (p.o.) | 0.1 mg/kg | 68 ± 22% | [2] |

| Oral (p.o.) | 0.1 mg/kg | 75 ± 12% | [3] | |

| Half-life (t1/2) | Oral (p.o.) | 0.1 mg/kg | 20 min | [1] |

| Oral (p.o.) | 0.5 mg/kg | 30 min | [1] | |

| Oral (p.o.) | 1 mg/kg | 15 min | [1] | |

| Subcutaneous (s.c.) | 1 mg/kg | 60 min | [1] | |

| Subcutaneous (s.c.) | 3 mg/kg | 85 min | [1] | |

| Subcutaneous (s.c.) | 10 mg/kg | 75 min | [1] | |

| Intravenous (i.v.) | 0.1 mg/kg | 70 min (distribution), 10 hours (elimination) | [1] | |

| Max Concentration (Cmax) | Oral (p.o.) | 0.1 mg/kg | 30 nmol/L | [1] |

| Oral (p.o.) | 0.5 mg/kg | 100 nmol/L | [1] | |

| Oral (p.o.) | 1 mg/kg | 150 nmol/L | [1] | |

| Subcutaneous (s.c.) | 1 mg/kg | 245 nmol/L | [1] | |

| Subcutaneous (s.c.) | 3 mg/kg | 2700 nmol/L | [1] | |

| Subcutaneous (s.c.) | 10 mg/kg | 3600 nmol/L | [1] | |

| Clearance (CL) | Intravenous (i.v.) | 0.1 mg/kg | 0.7 L/h·kg | [1] |

| Volume of Distribution (Vdss) | Intravenous (i.v.) | 0.1 mg/kg | 17 L/kg | [1] |

Dosing and Administration Protocols

The choice of administration route and dosage depends on the specific experimental design and mouse model.

Oral Administration

Oral gavage is a common method for precise dosing. Administration in drinking water is suitable for chronic studies.

Oral Gavage Dosage:

| Dose | Mouse Model | Observed Effect | Reference |

| 0.1, 0.5, 1 mg/kg | LPS-induced inflammation | Ameliorated hypotension in a dose-dependent manner. | [1][3] |

Drinking Water Dosage:

| Concentration | Mouse Model | Observed Effect | Reference |

| 0.2, 1, 5 mg/L | Myocardial Infarction | Reduced infarct size and incidence of arrhythmias. | [4] |

| 4 mg/L | General Pharmacokinetics | Maintained a stable blood concentration of ~70 nM. | [2][3] |

Parenteral Administration

Subcutaneous and intravenous injections are alternatives to oral administration.

Subcutaneous (s.c.) Injection Dosage:

| Dose | Mouse Model | Pharmacokinetic Study | Reference |

| 1, 3, 10 mg/kg | Not specified | Characterization of t1/2 and Cmax. | [1] |

Intravenous (i.v.) Injection Dosage:

| Dose | Mouse Model | Pharmacokinetic Study | Reference |

| 0.1 mg/kg | Not specified | Characterization of t1/2, clearance, and volume of distribution. | [1] |

Experimental Protocols

Preparation of Dosing Solutions

-

Oral Gavage: Dissolve t-AUCB in triolein or triolein containing 1% ethanol to ensure complete dissolution.[2]

-

Drinking Water: Prepare a stock solution of t-AUCB (e.g., 50 mg/L) in distilled water with sonication for up to 1 hour to ensure complete dissolution. This stock solution can then be diluted to the final desired concentration in the drinking water.[4][5] For a 4 mg/L solution, 0.4% (v/v) ethanol can be used as a co-solvent.[2]

-

Subcutaneous Injection: Dissolve t-AUCB in a vehicle consisting of 100 mmol/L sodium phosphate buffer (pH 7.4), 10% alpha-tocopherol polyethylene glycol succinate, and 20% 2-hydroxypropyl-β-cyclodextrin.[2]

-

Intravenous Injection: Dissolve t-AUCB in 100 mmol/L sodium phosphate buffer (pH 7.4).[2]

Administration Procedure for an LPS-Induced Inflammation Model

This protocol is based on studies demonstrating the anti-inflammatory efficacy of t-AUCB.

-

Animal Model: Use male C57BL/6 mice.[2]

-

Group Allocation: Randomly assign animals to control and treatment groups (n=4 per group).[2]

-

Induction of Inflammation: Administer lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection at a dose of 10 mg/kg in saline.[2]

-

t-AUCB Administration: Immediately following the LPS injection, administer t-AUCB by oral gavage at the desired dose (e.g., 0.5 or 1 mg/kg). The vehicle (triolein) should be administered to the control group.[2][3]

-

Endpoint: Euthanize mice 6 hours after treatment.[2]

-

Sample Collection: Collect blood via cardiac puncture using an EDTA-rinsed syringe for analysis of biomarkers such as the ratio of lipid epoxides to diols.[2]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) inhibition by t-AUCB.

Caption: General experimental workflow for in vivo studies with t-AUCB.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Soluble epoxide hydrolase inhibitors, t-AUCB, regulated microRNA-1 and its target genes in myocardial infarction mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid in Human Plasma by LC-MS/MS

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is an investigational compound with structural similarities to soluble epoxide hydrolase (sEH) inhibitors, a class of molecules with therapeutic potential in inflammation and cardiovascular diseases.[1][2][3][4] Robust bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies in drug development. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid in human plasma.

The methodology is based on protein precipitation followed by liquid-liquid extraction for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column.[5][6] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity.[6][7] The method has been validated for linearity, accuracy, precision, and sensitivity.

Logical Workflow for Method Development

Caption: Logical workflow for the development of the bioanalytical method.

Experimental Protocols

Materials and Reagents

-

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid reference standard

-

Internal Standard (IS): 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid-d11 (or a structurally similar stable isotope-labeled compound)

-

Acetonitrile (HPLC grade)

-

Methyl-tert-butyl ether (MTBE, HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in acetonitrile.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration curve and quality control samples.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation Protocol

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS spiking solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of MTBE, vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

Caption: Step-by-step workflow for plasma sample preparation.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| LC System | UHPLC System |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

Gradient Elution

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 8.0 | 95 |

| 9.0 | 95 |

| 9.1 | 10 |

| 12.0 | 10 |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid | 381.3 | 214.2 | 150 |

| Internal Standard (d11) | 392.4 | 225.2 | 150 |

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[8][9][10]

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% (90% - 110% for LQC, MQC, HQC) |

| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 20% RSD at LLOQ, ≤ 15% RSD at other levels |

| Matrix Effect | Normalized IS response between 0.85 and 1.15 |

| Recovery | > 80% |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentrations |

LQC: Low Quality Control (3 ng/mL), MQC: Medium Quality Control (300 ng/mL), HQC: High Quality Control (800 ng/mL)

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid in human plasma using LC-MS/MS. The described method, employing protein precipitation and liquid-liquid extraction, demonstrates excellent performance characteristics and is suitable for supporting pharmacokinetic studies in a regulated bioanalytical environment.

References

- 1. Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA [escholarship.org]

- 2. Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 8. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijbpas.com [ijbpas.com]

- 10. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]

Application Notes and Protocols for Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Topic: sEH Enzyme Activity Assay Featuring 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) as a Reference Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of bioactive lipid signaling molecules.[1][2] It primarily catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, vasodilatory, and organ-protective properties, into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1][3][4] By inhibiting sEH, the levels of beneficial EETs can be maintained, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[4]

This document provides a detailed protocol for a fluorescence-based assay to screen for sEH inhibitors. In this assay, the enzyme hydrolyzes a synthetic, non-fluorescent substrate to produce a highly fluorescent product. The rate of product formation is proportional to sEH activity. The potency of test compounds as sEH inhibitors can be determined by measuring the reduction in the fluorescent signal. 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA), a potent and well-characterized sEH inhibitor, is used as a positive control in this protocol.[5]

Signaling Pathway of sEH in Arachidonic Acid Metabolism

Caption: The sEH signaling pathway within the arachidonic acid cascade.

Experimental Workflow for sEH Inhibition Assay

Caption: Workflow for the sEH fluorescence-based inhibition assay.

Experimental Protocol

This protocol is designed for a 96-well plate format and is suitable for high-throughput screening of sEH inhibitors.

Materials and Reagents:

-

Recombinant human sEH (or other species as required)

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorescent sEH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)

-

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 330/465 nm)

Procedure:

-

Reagent Preparation:

-